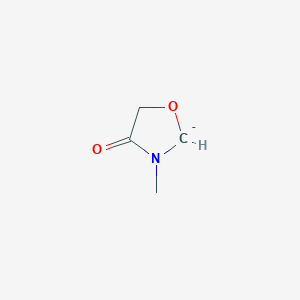

3-Methyl-1,3-oxazolidin-2-id-4-one

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6NO2- |

|---|---|

Molecular Weight |

100.10 g/mol |

IUPAC Name |

3-methyl-1,3-oxazolidin-2-id-4-one |

InChI |

InChI=1S/C4H6NO2/c1-5-3-7-2-4(5)6/h3H,2H2,1H3/q-1 |

InChI Key |

QEEIHEXQNRRWLC-UHFFFAOYSA-N |

Canonical SMILES |

CN1[CH-]OCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1,3 Oxazolidin 2 Id 4 One and Analogues

Cyclization-Methylation Approaches to N-Methylated Oxazolidinones

A key strategy for synthesizing N-methylated oxazolidinones involves the simultaneous or sequential cyclization of an amino alcohol precursor followed by methylation of the nitrogen atom.

A simple, rapid, and efficient methodology has been developed for the synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones from amino alcohols using microwave irradiation. researchgate.netnih.govresearchgate.net This approach significantly reduces reaction times and improves yields compared to conventional methods. nih.govresearchgate.net The reactions are typically completed in as little as 10 minutes, with conversions yielding products in the 79-95% range. researchgate.net The formation of 4-substituted oxazolidin-2-ones is achieved by irradiating the corresponding amino alcohols at temperatures between 125–135 °C. nih.govresearchgate.net

Table 1: Microwave-Assisted Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones

This table summarizes the results from the microwave-assisted synthesis of various N-methylated oxazolidinones from their respective amino alcohol precursors.

| Entry | Starting Amino Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | (S)-Phenylalaninol | (S)-4-benzyl-3-methyl-1,3-oxazolidin-2-one | 95 |

| 2 | (S)-Valinol | (S)-4-isopropyl-3-methyl-1,3-oxazolidin-2-one | 90 |

| 3 | (S)-Phenylglycinol | (S)-4-phenyl-3-methyl-1,3-oxazolidin-2-one | 93 |

Data sourced from Ochoa-Terán, A., Guerrero, L., & Rivero, I. A. (2014). researchgate.netresearchgate.net

In this novel microwave-assisted method, dimethyl carbonate (DMC) serves a dual purpose. researchgate.netnih.gov It acts as a green and non-toxic carbonylating agent to form the oxazolidinone ring and simultaneously functions as the methylating agent to introduce the methyl group onto the nitrogen atom. researchgate.net Research has shown that dimethyl carbonate is more effective than diethyl carbonate for this specific transformation. researchgate.netnih.gov

The use of an ionic liquid, specifically tetrabutylammonium (B224687) chloride (TBAC), in catalytic amounts is crucial for the reaction's success. researchgate.netnih.govresearchgate.net The ionic liquid facilitates the cyclization-methylation process under microwave irradiation at 130°C. researchgate.netnih.gov This catalytic system represents an advancement over methods requiring stoichiometric reagents.

The microwave-assisted synthesis is a one-pot and one-step reaction. researchgate.netnih.govresearchgate.net This means that the entire transformation from the amino alcohol to the final N-methylated oxazolidinone occurs in a single reaction vessel without the need to isolate intermediates. researchgate.net This approach is significantly faster and more straightforward than previously reported multi-step protocols, providing the desired products in good yields and high purity. researchgate.netnih.gov Such one-pot syntheses are advantageous as they reduce reaction times and simplify purification processes. beilstein-journals.org

A noteworthy feature of this methodology is its ability to promote a surprising in situ basic transesterification when an N-acetylated amino alcohol is used as the starting material. researchgate.netnih.gov Under the reaction conditions with dimethyl carbonate and TBAC, the acetyl group is cleaved and the cyclization-methylation proceeds to yield the 3-methyl-1,3-oxazolidin-2-one product directly. researchgate.net

Conventional methods for the preparation of N-substituted oxazolidin-2-ones typically involve a two-step sequence. researchgate.netresearchgate.net First, the amino alcohol is cyclized, and then the nitrogen is alkylated in a separate step. Early methods often employed hazardous reagents like phosgene (B1210022) or triphosgene (B27547) for the carbonylation of amino alcohols. researchgate.netresearchgate.net Other conventional approaches involved the fusion of urea (B33335) with amino alcohols at high temperatures or the treatment of amino alcohols with diethyl carbonate, often requiring extended reaction times of 16 to 24 hours with basic media and heating. researchgate.netresearchgate.net These protocols are generally less efficient and environmentally friendly compared to modern microwave-assisted techniques. researchgate.net

Comparison of Carbonylating Agents (e.g., Dimethyl Carbonate vs. Diethyl Carbonate)

The choice of carbonylating agent is crucial in the synthesis of oxazolidinones, with dimethyl carbonate (DMC) and diethyl carbonate (DEC) being two commonly employed reagents. Both can facilitate the cyclization of amino alcohols to form the desired oxazolidinone ring.

Dimethyl Carbonate (DMC): A study highlighted a one-pot, microwave-assisted method for synthesizing 4-substituted-3-methyl-1,3-oxazolidin-2-ones from amino alcohols using DMC. researchgate.net This process involves a cyclization-methylation reaction catalyzed by an ionic liquid, offering a rapid and efficient route to the target compounds. researchgate.net

Diethyl Carbonate (DEC): Diethyl carbonate is frequently used for the cyclization of amino alcohols to form oxazolidin-2-ones. nih.govnih.gov Research has shown that microwave irradiation of amino alcohols in the presence of DEC and a base like sodium methoxide (B1231860) or potassium carbonate effectively yields 4-substituted oxazolidin-2-ones. nih.gov This method is noted for its improved yields and significantly reduced reaction times compared to conventional heating. nih.gov The cyclization with DEC is a favored process, leading preferentially to the formation of the 5-membered oxazolidinone ring. nih.gov

The following table presents a comparison of reaction conditions for the synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one using different carbonylating agents and methods.

Table 1: Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one

| Starting Material | Carbonylating Agent | Catalyst/Base | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| (S)-phenylalaninol | Diethyl Carbonate | Sodium Methoxide | Microwave | 20 min | High | nih.gov |

Synthesis via Oxazolidinone Ring Formation

The formation of the oxazolidinone ring is a key step in the synthesis of these compounds and can be achieved through various chemical strategies.

Condensation Reactions with Amino Alcohols and Aldehydes

The condensation of amino alcohols with aldehydes is a viable route to oxazolidine (B1195125) derivatives. A one-pot synthesis of 1,3-oxazolidines can be achieved from the reaction of aliphatic aldehydes with nonstabilized azomethine ylides, which can be derived from amino alcohols. organic-chemistry.orgresearchcommons.orgajchem-a.com The reaction conditions can be tuned to favor the formation of the desired oxazolidine ring.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of oxazolidinones. nih.govorganic-chemistry.org This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. nih.gov For instance, the synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate under microwave irradiation is completed in as little as 20 minutes with high yields. nih.gov The use of microwave energy in a chemical paste medium has also been reported for the synthesis of oxazolidin-2-one derivatives from urea and ethanolamine (B43304). organic-chemistry.org

Atmospheric conditions, particularly the presence of carbon dioxide, can also play a role in the synthesis of oxazolidinone rings. rsc.org Tandem reactions involving the fixation of atmospheric CO2 have been developed for the synthesis of oxazolidine-2,4-diones. rsc.org This approach offers a green and transition-metal-free method for constructing the oxazolidinone core. rsc.org

Ring Closure from 1,2-Amino Alcohols or N-Acetylated Amino Alcohols

A common and effective method for synthesizing the oxazolidinone ring involves the cyclization of 1,2-amino alcohols. nih.govkoreascience.krpsu.edu This transformation can be accomplished using a variety of reagents and catalysts.

Historically, hazardous reagents like phosgene and its derivatives were used for the cyclization of amino alcohols to form oxazolidin-2-ones. nih.govacs.orgnih.govyoutube.com While effective, the high toxicity of phosgene has led to the development of safer alternatives. nih.gov

Urea has also been utilized as a carbonyl source for the synthesis of 2-oxazolidinones. rsc.orgrsc.orgnih.gov This method is considered a greener alternative to the use of phosgene. rsc.org The reaction of urea with epoxides under solvent-free conditions can produce 2-oxazolidinones in good yields. rsc.orgrsc.org Additionally, the synthesis of oxazolidin-2-one derivatives from urea and ethanolamine can be achieved using microwave irradiation. organic-chemistry.org

Modern synthetic methods often employ less hazardous and more efficient reagents. Diethyl carbonate is a widely used reagent for the cyclization of β-amino alcohols to form oxazolidin-2-ones. nih.govnih.gov This reaction is often catalyzed by a base and can be accelerated by microwave irradiation. nih.gov

Tosyl chloride (TsCl) provides another modern route to oxazolidinones. tandfonline.comorgsyn.orgchemicalbook.com The reaction of N-Boc protected β-amino alcohols with tosyl chloride in the presence of a base like triethylamine (B128534) can lead to the formation of oxazolidinones under mild conditions. tandfonline.com This method is advantageous due to its simplicity and applicability to large-scale synthesis. tandfonline.com The formation of an enamine intermediate has been observed in the reaction of N-propynoyl oxazolidinones with catalytic amounts of tertiary amines. nih.govnih.gov

The table below summarizes the synthesis of various oxazolidinone derivatives using different modern reagents.

Table 2: Synthesis of Oxazolidinone Derivatives using Modern Reagents

| Starting Material | Reagent | Base/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-phenylalaninol | Diethyl Carbonate | Sodium Methoxide | (S)-4-Benzyl-1,3-oxazolidin-2-one | High | nih.gov |

| N-Boc β-amino alcohol | Tosyl Chloride | Triethylamine | Oxazolidinone | 77.4% | tandfonline.com |

Formation from Halomethyloxirane, Primary Amine, and Carbonate Salts

A notable and efficient method for the synthesis of N-substituted oxazolidinones involves the reaction of primary amines with halomethyloxiranes and carbonate salts. nih.govnih.gov This process is typically facilitated by the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), and results in high yields of the desired oxazolidinone products. nih.gov The proposed reaction mechanism suggests that the oxazolidinone is formed via an oxazinanone intermediate, which then proceeds through a bicyclo[2.2.1] intermediate. nih.govnih.gov This synthetic route is versatile and can be broadly applied to create a range of useful N-substituted and chiral oxazolidinones. nih.govnih.gov

Influence of Carbonate Salt Type on Yield

The choice of carbonate salt has a significant impact on the yield of the oxazolidinone product in the aforementioned reaction. Studies have investigated the efficacy of various inorganic carbonate salts, including sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and silver carbonate (Ag₂CO₃). nih.govnih.gov Among these, potassium carbonate has been identified as the most effective, providing the highest yields. nih.govnih.gov While other bases like t-BuOK and Cs₂CO₃ are also utilized in similar cyclization reactions, particularly for N-aryl amino alcohols to suppress oxidation, K₂CO₃ remains optimal for the halomethyloxirane-based synthesis. acs.org

| Carbonate Salt | Relative Yield |

|---|---|

| Potassium Carbonate (K₂CO₃) | Best |

| Sodium Carbonate (Na₂CO₃) | Lower |

| Cesium Carbonate (Cs₂CO₃) | Lower |

| Silver Carbonate (Ag₂CO₃) | Lower |

Cyclization Processes Involving Schiff Bases

Cyclization reactions that utilize Schiff bases (imines or azomethines) as precursors are a cornerstone in the synthesis of various heterocyclic compounds, including oxazolidinones. chemmethod.comresearchcommons.org In this approach, a Schiff base, typically formed from the condensation of a primary amine and an aldehyde or ketone, undergoes cyclization with a suitable reagent to form the oxazolidinone ring. researchcommons.orgajchem-a.com For instance, the reaction of Schiff base derivatives with chloroacetic acid in the presence of a base like triethylamine can yield oxazolidinone structures. researchcommons.orgresearchgate.net This method is valued for its ability to introduce a wide range of substituents onto the heterocyclic core, depending on the structure of the initial aldehyde and amine.

Derivatives from Phenidone

Phenidone (1-phenyl-3-pyrazolidinone) serves as a versatile starting material for the synthesis of novel oxazolidinone derivatives. ajchem-a.com The synthetic pathway can be initiated by reacting Phenidone with chloroacetyl chloride to form an intermediate, which is then converted to a hydrazide. ajchem-a.com This hydrazide reacts with various substituted benzaldehydes to produce a series of Schiff bases. ajchem-a.com Subsequent cyclization of these Schiff base derivatives with reagents like 2-chloro acetic acid leads to the formation of new oxazolidinone-containing compounds. ajchem-a.com This strategy effectively combines the pyrazolidinone core with an oxazolidinone ring, creating hybrid molecules for further investigation. ajchem-a.com

Derivatives from Thio- and Thiadiazole Compounds

Schiff bases derived from thio- and thiadiazole compounds are also valuable intermediates for synthesizing oxazolidinone derivatives. chemmethod.com The process often starts with the synthesis of a 2-mercapto-1,3,4-thiadiazole compound, which is then elaborated into a hydrazide. chemmethod.com This hydrazide is reacted with different aromatic aldehydes to form a variety of Schiff bases. chemmethod.com The final step involves the cyclization of these Schiff bases to afford the corresponding oxazolidinone derivatives. chemmethod.com For example, heating a mixture of the Schiff base, chloroacetic acid, and triethylamine can effect the ring closure to form the oxazolidinone ring. chemmethod.comchemmethod.com This methodology allows for the creation of complex heterocyclic systems incorporating both thiadiazole and oxazolidinone moieties. chemmethod.com

Strategies for N-Methyl Amino Acid Synthesis via 5-Oxazolidinone (B12669149) Intermediates

A highly effective and widely applied strategy for the synthesis of N-methyl amino acids utilizes 5-oxazolidinone intermediates. nih.govresearchgate.netresearchgate.net This approach is particularly valuable as N-methyl amino acids are components of many natural products. nih.govresearchgate.netacs.org The general method involves the cyclization of an N-protected amino acid with formaldehyde (B43269) to form a 5-oxazolidinone. researchgate.netresearchgate.net This intermediate then undergoes a reductive cleavage of the ring to yield the desired N-methyl amino acid derivative. researchgate.netacs.org This methodology has been successfully applied to a wide range of amino acids, including those with reactive side chains that require protecting groups. nih.govresearchgate.netacs.org

Acid-Catalyzed Formaldehyde Reactions for 5-Oxazolidinone Formation

The formation of the key 5-oxazolidinone intermediate is typically achieved through an acid-catalyzed reaction between an N-protected amino acid and formaldehyde (often in the form of paraformaldehyde). researchgate.netresearchgate.netacs.org A common catalyst for this condensation reaction is p-toluenesulfonic acid (TsOH). researchgate.netresearchgate.net The reaction is usually carried out in a solvent like benzene (B151609) or toluene (B28343) under reflux conditions to facilitate the removal of water and drive the reaction to completion. researchgate.netacs.org Once the N-protected 5-oxazolidinone is formed, it can be isolated and then subjected to reduction. For instance, treatment with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) effectively opens the ring and reduces the intermediate to the final Fmoc-protected N-methyl amino acid. researchgate.netresearchgate.net

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Fmoc-amino acid | Paraformaldehyde, p-toluenesulfonic acid | N-Fmoc-5-oxazolidinone | Fmoc-N-methyl amino acid | researchgate.net |

| Z-amino acid | Paraformaldehyde, p-toluenesulfonic acid | N-Z-5-oxazolidinone | N-methyl amino acid | researchgate.net |

| Bsmoc-amino acid | Paraformaldehyde, p-toluenesulfonic acid (MW irradiation) | N-Bsmoc-5-oxazolidinone | Bsmoc-N-methyl amino acid | researchgate.net |

Reductive Cleavage of N-Protected Oxazolidinones

A common strategy for the synthesis of N-methyl amino acids involves the reductive cleavage of an oxazolidinone intermediate. researchgate.net This approach often utilizes N-protected amino acids as starting materials.

Palladium-catalyzed hydrogenation is a widely employed method for the reductive cleavage of N-benzyl protecting groups. researchgate.net In the context of oxazolidinone chemistry, this method can be applied to cleave N-protected derivatives. For instance, N-Z-5-oxazolidinones, formed from Z-protected amino acids, can undergo catalytic hydrogenation with palladium on carbon (Pd/C) to yield N-methyl amino acids. researchgate.net However, this method can sometimes result in a mixture of the desired N-methylated product and the corresponding N-H amino acid. researchgate.net The efficiency of the reduction can also be influenced by the nature of the side chain on the amino acid. researchgate.net

Palladium catalysts are also effective in the asymmetric hydrogenation of related ketone-containing compounds, which can be precursors to chiral alcohols used in the synthesis of oxazolidinone derivatives. nih.gov Furthermore, palladium-catalyzed processes have been developed for the reductive cleavage of other protecting groups, such as tosylates, using mild reducing agents like isopropanol. rsc.org The mechanism of palladium-catalyzed hydrogenations can be complex, involving steps such as oxidative addition and reductive elimination, and can be influenced by the choice of catalyst and reaction conditions. youtube.com

Triethylsilane (TES) in the presence of a strong acid, such as trifluoroacetic acid (TFA), provides an alternative method for the reductive cleavage of oxazolidinones. researchgate.netorganic-chemistry.org This method is particularly useful for opening the oxazolidinone ring to produce N-methyl amino acids. researchgate.net The reaction proceeds through the formation of an intermediate that is then reduced by the hydrosilane. wikipedia.org This approach has been successfully applied to Fmoc-protected amino acids, where the oxazolidinone is formed by reaction with formaldehyde and then treated with TES in a TFA-chloroform mixture to yield the Fmoc-N-methyl amino acid. researchgate.net Triethylsilane is a versatile reducing agent capable of reducing various functional groups, and its reactivity can be modulated by the choice of catalyst and reaction conditions. organic-chemistry.org

Racemization-Free N-Methylation Methodologies

Maintaining stereochemical integrity is a critical challenge in the synthesis of chiral molecules. Several methods have been developed to achieve N-methylation of amino acids and their derivatives without causing racemization. One approach involves the use of N-protected amino aldehydes, which can be converted to N-protected γ-amino nitroalkanes and subsequently to N-protected β3-amino acids without significant racemization. researchgate.net Another strategy utilizes N-methyl-N-nosyl-α-aminoacyldiazomethanes as key intermediates, which can be prepared in a single step from the corresponding N-nosyl-α-aminoacyl chlorides. researchgate.net The use of specific dehydrating reagents in the synthesis of cyclic carbamates from amino alcohols can also prevent racemization. acs.org Furthermore, enzymatic methods, such as the use of N-succinyl-amino acid racemase, are being explored for the racemization of N-acetyl-D-amino acids to allow for their conversion to the corresponding L-amino acids. ed.ac.uk

Synthesis of Specialized 3-Methyl-1,3-Oxazolidin-2-id-4-one Derivatives

The core oxazolidinone structure can be modified to create derivatives with specialized properties.

The synthesis of 2-thioxoimidazolidin-4-one derivatives, which are structurally related to 2-thioxo-oxazolidin-4-ones, has been explored through various synthetic routes. osi.lvuobaghdad.edu.iq These methods often involve the reaction of a thiosemicarbazide (B42300) derivative with a suitable reagent like ethyl chloroacetate. uobaghdad.edu.iq Further modifications can be achieved by reacting the resulting 2-thioxoimidazolidin-4-one with aldehydes or other electrophiles. uobaghdad.edu.iq Microwave-assisted synthesis has also been employed to produce 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives from benzil (B1666583) and thiourea. ucl.ac.be

To enhance the biological activity of oxazolidinones, researchers have synthesized derivatives containing quaternary ammonium (B1175870) salts or N-methylglycyl groups. nih.govresearchgate.net These modifications are often introduced at the C-ring of the oxazolidinone scaffold. nih.gov The synthesis of derivatives with quaternary ammonium salts can be achieved by preparing oxazolidinones with an amine moiety, which is then quaternized. nih.gov Similarly, N-methylglycyl groups can be incorporated to improve the properties of the parent oxazolidinone. nih.gov These structural modifications have led to the development of compounds with significant antibacterial activity. nih.govresearchgate.net

Development of Optically Active Oxazolidinones and Their Methylated Analogues

The development of methods to produce enantiomerically pure oxazolidinones has been crucial for their application in asymmetric synthesis. Chiral oxazolidinones are frequently derived from readily available chiral starting materials like amino acids. The ability to introduce substituents, such as a methyl group, in a stereocontrolled manner is key to creating a diverse range of chiral building blocks.

One of the most powerful strategies for the asymmetric synthesis of α-alkylated carboxylic acid derivatives, including those with a methyl group, involves the use of chiral oxazolidinone auxiliaries. rsc.orgwikipedia.org The seminal work by David A. Evans and colleagues established a robust methodology for the highly diastereoselective alkylation of N-acylated oxazolidinones. harvard.edu

The underlying principle of this method is the temporary attachment of a prochiral acyl group to a chiral oxazolidinone. The steric bulk of the substituent on the chiral auxiliary effectively shields one face of the resulting enolate, directing the approach of an electrophile, such as methyl iodide, to the opposite face. chemtube3d.com This process leads to the formation of a new stereocenter with a high degree of predictability and control.

The process begins with the acylation of a chiral oxazolidinone, for instance, with propionic anhydride, to form an N-propionyl oxazolidinone. williams.edu Deprotonation of this imide with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures generates a rigid, chelated (Z)-enolate. harvard.eduwilliams.edu The chelation between the metal cation and the carbonyl groups of both the acyl chain and the oxazolidinone ring fixes the conformation of the enolate.

The substituent on the chiral auxiliary, for example, a benzyl (B1604629) or isopropyl group at the C4 position, then dictates the trajectory of the incoming electrophile. chemtube3d.com For instance, in the alkylation of the (S)-4-benzyl-2-oxazolidinone derivative, the benzyl group effectively blocks the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face. williams.edu

The subsequent alkylation with methyl iodide proceeds with high diastereoselectivity, leading to the preferential formation of one diastereomer. The diastereomeric ratio can be exceptionally high, often exceeding 98:2. williams.edu Finally, the chiral auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired α-methylated carboxylic acid in high enantiomeric purity, while the auxiliary itself can be recovered and reused. williams.edu

The following table summarizes the results of the diastereoselective methylation of various N-propionyl oxazolidinone chiral auxiliaries, demonstrating the high levels of stereocontrol achievable with this method.

| Chiral Auxiliary | R Group | Base | Electrophile | Yield (%) | Diastereomeric Ratio | Reference |

| (S)-4-isopropyl-2-oxazolidinone | Propionyl | LDA | CH₃I | 80-94 | >99:1 | harvard.edu |

| (S)-4-benzyl-2-oxazolidinone | Propionyl | NaHMDS | Allyl Iodide | - | 98:2 | williams.edu |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl | LDA | CH₃I | 80-94 | 97:3 | harvard.edu |

Reaction Mechanisms and Pathways

Detailed Mechanistic Elucidation of Cyclization-Methylation Reactions

The synthesis of N-methylated oxazolidinones can be achieved through various synthetic routes, often involving a cyclization step followed by or concurrent with a methylation step. One notable approach is the synthesis of N-methyl amino acids, which can proceed through 5-oxazolidinone (B12669149) intermediates nih.govacs.org. This process underscores the importance of understanding the intermediates and mechanistic pathways involved in cyclization and N-methylation.

While the direct terminology of a BAC2/BAL2 sequence for 3-methyl-1,3-oxazolidin-2-one synthesis is not extensively documented in the provided search results, the principles of these mechanisms are relevant to the formation of the oxazolidinone ring from amino alcohols and a carbonyl source. The formation of a carbamate (B1207046) intermediate is a key step. This intermediate can then undergo intramolecular cyclization. The mechanism of this cyclization, whether it follows a BAC2 (base-catalyzed acyl substitution at a carbonyl carbon) or BAL2 (base-catalyzed cleavage of an alkyl-oxygen bond) pathway, would depend on the specific reactants and conditions.

In the context of forming the oxazolidinone ring, the reaction of an amino alcohol with a carbonylating agent like phosgene (B1210022) or a chloroformate would first form a carbamate. The subsequent intramolecular cyclization to form the five-membered ring involves a nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the carbamate. This intramolecular acyl substitution would proceed via a tetrahedral intermediate, characteristic of a BAC2-type mechanism.

The synthesis of N-methyl amino acids via 5-oxazolidinone intermediates provides a clear example of the intermediates involved in such reactions nih.govacs.org. The general strategy involves the formation of a 5-oxazolidinone from an amino acid, followed by N-methylation.

Key Intermediates:

5-Oxazolidinones: These are crucial cyclic intermediates formed from amino acids. They serve as a scaffold for the subsequent N-methylation step nih.govacs.org.

Carbamate Intermediates: In syntheses starting from amino alcohols and carbon dioxide, a carbamate anion is formed first. This anion can then be alkylated to form a linear carbamate intermediate, which subsequently cyclizes upon heating to yield the oxazolidinone ring acs.org.

The table below summarizes the key intermediates in these reactions.

| Intermediate | Description | Role in Synthesis |

| 5-Oxazolidinone | A five-membered heterocyclic ring derived from an amino acid. | Acts as a precursor for N-methylation in the synthesis of N-methyl amino acids. nih.govacs.org |

| Carbamate Anion | Formed from the reaction of an amino alcohol with carbon dioxide in the presence of a base. | A key nucleophile that is alkylated in the subsequent step. acs.org |

| Linear Carbamate | Formed by the alkylation of the carbamate anion. | Undergoes intramolecular cyclization to form the final oxazolidinone product. acs.org |

Reaction Mechanisms in Oxazolidinone Ring Formation

The formation of the oxazolidinone ring is a cornerstone of many synthetic strategies, and various mechanisms have been proposed depending on the starting materials and reaction conditions.

A notable and efficient method for the synthesis of N-substituted oxazolidinones involves the reaction of primary amines with halomethyloxiranes and a carbonate salt nih.govresearchgate.netacs.orgresearchgate.net. A proposed mechanism for this reaction suggests the formation of an oxazinanone intermediate, which then rearranges through a bicyclo[2.2.1] intermediate to yield the final oxazolidinone product nih.govresearchgate.netacs.orgresearchgate.net. This pathway offers a versatile route to a wide range of N-substituted and chiral oxazolidinones nih.govresearchgate.netacs.orgresearchgate.net.

The use of potassium carbonate has been found to give the best yields in this synthesis nih.govresearchgate.netacs.orgresearchgate.net. The reaction is typically carried out in the presence of a base such as DBU or TEA nih.govresearchgate.netacs.orgresearchgate.net.

The stereochemistry of oxazolidinone synthesis is of paramount importance, particularly in the context of asymmetric synthesis. The ring-opening of oxazolidinone-fused aziridines with alcohols has been shown to be a stereocontrolled process, providing a method for the synthesis of 2-amino ethers nih.govnih.gov. The reaction proceeds with a high degree of diastereoselectivity, particularly with primary and secondary alcohols nih.gov. The stereochemical outcome is consistent with an SN2-like mechanism, involving an inversion of configuration at the site of nucleophilic attack nih.gov.

In 1,3-dipolar cycloaddition reactions, such as those involving azomethine ylides and carbonyl compounds, the stereochemical outcome is influenced by both steric and electronic factors researchgate.net. The relative stability of the intermediates formed during the cycloaddition plays a crucial role in determining the final stereochemistry of the oxazolidine (B1195125) product researchgate.net.

Nucleophilic Attack and Electrophilic Reactivity of Oxazolidinones

While carbamates are generally considered to be relatively unreactive towards nucleophiles, oxazolidinones possess electrophilic character at the carbonyl carbon, making them susceptible to nucleophilic attack under certain conditions nih.gov. The reactivity of the oxazolidinone can be enhanced by N-acylation or N-sulfonylation, which increases the electrophilicity of the carbonyl group.

Intramolecular cyclization reactions involving the attack of a carbanion on the oxazolidinone carbonyl have been used to synthesize functionalized lactams nih.gov. In these reactions, the oxazolidinone acts as an electrophile. The stability of the oxazolidinone ring makes it a useful chiral auxiliary in asymmetric synthesis, where it can direct the stereochemical course of reactions at an attached acyl group rsc.org.

The ring-opening of oxazolinones, which are related structures, by nucleophiles is a well-studied process researchgate.net. The rate of nucleophilic attack is influenced by the electrophilicity of the carbonyl carbon, which can be modulated by substituents on the ring researchgate.net.

Reductive Cleavage Mechanisms in N-Methyl Amino Acid Synthesis

The synthesis of N-methyl amino acids often proceeds through the formation of an intermediate oxazolidinone, which is subsequently opened via reductive cleavage. This strategy provides a unified approach to creating N-methyl derivatives of the 20 common L-amino acids. nih.govresearchgate.netacs.org The core of this method involves the reaction of an N-protected amino acid with formaldehyde (B43269) or paraformaldehyde to form a 5-oxazolidinone intermediate. researchgate.net This intermediate is then subjected to reductive cleavage to yield the desired N-methyl amino acid. researchgate.netresearchgate.net

The choice of reducing agent and reaction conditions is critical for the efficiency of the cleavage and can influence the final product's purity. researchgate.net Various reducing systems have been explored, with a common method involving the use of triethylsilane (Et3SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). researchgate.net Lewis acids have also been employed to catalyze the reductive opening of the oxazolidinone ring, offering a more environmentally friendly approach. nih.gov

The general mechanism for the acid-catalyzed reductive cleavage of the oxazolidinone ring with a silane (B1218182) reducing agent can be described as follows:

Protonation of the Oxazolidinone: The reaction is initiated by the protonation of the carbonyl oxygen or the nitrogen atom of the oxazolidinone ring by the strong acid (e.g., TFA). This activation makes the oxazolidinone more susceptible to nucleophilic attack.

Nucleophilic Attack by Hydride: The reducing agent, such as triethylsilane, delivers a hydride ion (H-) to one of the electrophilic centers of the activated oxazolidinone. The attack can occur at the C4 or C5 position of the oxazolidinone ring.

Ring Opening: The nucleophilic attack leads to the opening of the oxazolidinone ring.

Formation of the N-Methyl Amino Acid: Subsequent workup steps yield the final N-methylated amino acid derivative.

Challenges can arise with amino acids that have reactive side chains, which may require the use of protecting groups to prevent unwanted side reactions during the synthesis. researchgate.netacs.org For instance, amino acids such as serine, threonine, tyrosine, cysteine, and others necessitate protective group strategies for successful N-methylation. researchgate.netacs.org

Alternative reductive cleavage conditions have also been investigated to improve yields and purity, especially for amino acids with sensitive side chains. researchgate.net These can include catalytic hydrogenation, although this method has been reported to sometimes produce a mixture of N-methylated and non-methylated amino acids. researchgate.net The selection of the appropriate cleavage cocktail is crucial for the successful synthesis of a wide range of N-methyl amino acids. peptide.com

Below is a table summarizing various reagents used in the reductive cleavage of oxazolidinones for N-methyl amino acid synthesis:

| Reducing Agent | Catalyst/Co-reagent | Notes | Reference |

| Triethylsilane (Et3SiH) | Trifluoroacetic acid (TFA) | A common and effective method for ring opening. | researchgate.net |

| Various Silanes | Lewis Acids | Considered a more environmentally benign approach. | nih.gov |

| Hydrogen (H2) | Palladium on Carbon (Pd/C) | Can sometimes result in a mixture of products. | researchgate.netresearchgate.net |

| Sodium Borohydride (NaBH4) | Not specified | A common hydride reducing agent. | google.com |

| Zinc (Zn) | Mineral Acid | A metal-acid reducing system. | google.com |

The development of efficient and selective reductive cleavage methods has been instrumental in making a wide array of N-methyl amino acids accessible for their incorporation into peptides and other biologically active molecules. nih.govresearchgate.netacs.org

Applications of 3 Methyl 1,3 Oxazolidin 2 Id 4 One in Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The 1,3-oxazolidinone scaffold is a well-established chiral auxiliary, and the 3-methyl substituted variant plays a significant role in this class of compounds. acs.orgrsc.org These auxiliaries are instrumental in asymmetric synthesis, enabling the selective formation of one enantiomer or diastereomer over others. acs.org

Asymmetric Aldol (B89426) Reactions

Asymmetric aldol reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds with the simultaneous creation of new stereocenters. Chiral oxazolidinones, including derivatives of 3-Methyl-1,3-oxazolidin-2-id-4-one, are effective chiral auxiliaries in these reactions. acs.orgnih.gov The N-acylated derivatives of these oxazolidinones can be converted into their corresponding enolates, which then react with aldehydes to produce aldol adducts with high diastereoselectivity.

The stereochemical outcome of the aldol reaction can often be predicted based on the geometry of the enolate and the nature of the Lewis acid used. For instance, the use of different titanium-based Lewis acids can lead to the selective formation of either syn- or anti-aldol products. This level of control is crucial for the synthesis of complex molecules with multiple stereocenters.

A study on D-mannitol-derived oxazolidin-2-ones demonstrated that by varying the stoichiometry of titanium tetrachloride (TiCl₄) and the amine base, both Evans syn and non-Evans syn aldol products could be obtained in high diastereomeric purity. researchgate.net This highlights the tunability of the system to achieve desired stereochemical outcomes.

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions

| Auxiliary System | Lewis Acid | Base | Product Ratio (syn:anti) | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| N-propionyl-oxazolidinone | Bu₂BOTf | Et₃N | >95:5 | >90% |

Diastereoselective Alkylation Reactions

The enolates derived from N-acyl-3-methyl-1,3-oxazolidin-2-id-4-ones are also powerful nucleophiles in diastereoselective alkylation reactions. researchgate.net The chiral environment provided by the oxazolidinone auxiliary directs the approach of the electrophile (typically an alkyl halide) to one face of the enolate, resulting in the formation of a new stereocenter with a high degree of stereocontrol.

The stereochemical outcome of the alkylation is dependent on the steric hindrance of the oxazolidinone auxiliary, the geometry of the enolate, and the nature of the electrophile. This method provides a reliable route to α-substituted carboxylic acid derivatives with excellent enantiomeric purity after cleavage of the auxiliary.

Research has shown that chiral N-acylated oxazolidin-2-ones derived from D-mannitol undergo highly diastereoselective alkylation reactions via their lithium imide Z-enolates to produce α-branched products. researchgate.net

Control of Stereochemistry in Remote Functionalization

The influence of the this compound auxiliary can extend beyond the adjacent carbon atom, a phenomenon known as remote stereocontrol. In certain reactions, the chiral auxiliary can dictate the stereochemistry at a position further down the carbon chain. This is a particularly valuable strategy for the synthesis of complex natural products where multiple stereocenters need to be set with precision.

Organocatalytic remote stereocontrol has been demonstrated in the (4+2) annulation of 2-(4H-benzo[d] acs.orgnih.govoxazin-4-yl)acrylates with 4-methyleneisoxazol-5(4H)-ones, leading to the formation of three continuous stereocenters, including an ε-stereocenter. researchgate.net While not directly involving this compound, this principle showcases the potential for remote stereocontrol using related heterocyclic systems.

Use of N-Acyl Oxazolidinone Enolates

The formation of N-acyl oxazolidinone enolates is a critical step in many of the applications of this compound as a chiral auxiliary. These enolates are typically generated by treating the corresponding N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The resulting enolate is a powerful nucleophile that can participate in a variety of stereoselective bond-forming reactions.

The geometry of the enolate (E or Z) can often be controlled by the choice of base and reaction conditions, which in turn influences the stereochemical outcome of subsequent reactions. The utility of these enolates has been demonstrated in their reactions with various electrophiles, leading to the synthesis of a wide range of chiral building blocks.

Building Blocks and Intermediates for Complex Molecule Synthesis

Beyond their role as chiral auxiliaries that are later removed, derivatives of this compound can also serve as integral building blocks that are incorporated into the final target molecule.

Precursors for N-Methyl Amino Acids and Peptides

N-methylated amino acids are important components of many biologically active peptides, conferring properties such as increased metabolic stability and improved membrane permeability. nih.govspringernature.comspringernature.com The this compound scaffold can be utilized as a precursor for the synthesis of N-methyl amino acids.

A general strategy involves the alkylation of an N-protected amino acid to introduce the methyl group on the nitrogen atom. While direct N-methylation of amino acids can be challenging, methods have been developed to facilitate this transformation. nih.gov The oxazolidinone structure, with its inherent N-methyl group, can be envisioned as a synthon for introducing this functionality. Although direct conversion of the parent this compound to N-methyl amino acids is not the most common route, its derivatives can be employed in more complex synthetic strategies. For instance, the ring can be opened to reveal an N-methylated amino alcohol, which can then be further elaborated into the desired N-methyl amino acid.

The incorporation of N-methyl amino acids into peptides is a significant area of research, with solid-phase peptide synthesis (SPPS) being a common methodology. nih.gov The availability of N-methylated building blocks is crucial for the efficient synthesis of N-methylated peptides. nih.gov

Synthons in Natural Product Total Synthesis

The oxazolidine-2,4-dione core has been recognized as a crucial intermediate in the synthesis of complex bioactive molecules. While its application may not be as widespread as some other heterocyclic systems, it has been effectively employed in the stereocontrolled synthesis of important therapeutic agents.

A prominent example of the utility of the oxazolidine-2,4-dione scaffold is in the synthesis of the antibiotic linezolid (B1675486) . researchgate.netorientjchem.orgderpharmachemica.com Linezolid is the first member of the oxazolidinone class of antibiotics to be approved for clinical use and is effective against a range of multidrug-resistant Gram-positive bacteria. orientjchem.org Several synthetic routes to linezolid have been developed, with some of the most efficient strategies employing an oxazolidine-2,4-dione intermediate. researchgate.net

The use of the oxazolidine-2,4-dione as a synthon in this context offers several advantages. It allows for the secure installation of the required stereochemistry, which is critical for the biological activity of linezolid. Furthermore, the selective reduction of one of the two carbonyl groups demonstrates the fine-tuning of reactivity that can be achieved with this heterocyclic system.

| Intermediate | Precursor | Key Transformation | Target Molecule |

| (Aminomethyl)oxazolidine-2,4-dione | Isoserine derivative | Cyclization and regioselective reduction | Linezolid |

Scaffold for Diverse Heterocyclic Libraries

The 3-methyl-1,3-oxazolidine-2,4-dione (B1313890) ring system represents a versatile scaffold for the development of diverse libraries of heterocyclic compounds, a key activity in modern drug discovery. The term "scaffold" in this context refers to a core molecular structure upon which a variety of substituents can be systematically introduced to generate a collection of related molecules. These libraries are then screened for biological activity to identify new therapeutic leads.

The utility of 3-methyl-1,3-oxazolidine-2,4-dione as a scaffold stems from the reactivity of its functional groups. The presence of two carbonyl groups and the potential for reactions at the C-5 position allow for a range of chemical modifications. For instance, the ring can undergo opening reactions to yield acyclic derivatives, such as substituted amino acids or other nitrogen-containing compounds. ontosight.ai

While the broader class of oxazolidinones has been explored as a scaffold in medicinal chemistry, the specific use of 3-methyl-1,3-oxazolidine-2,4-dione is an area of ongoing research. nih.gov By analogy with the closely related thiazolidine-2,4-dione (TZD) scaffold, which is known for its versatility due to the ease of substitution at the nitrogen and C-5 positions, the 3-methyl-1,3-oxazolidine-2,4-dione core holds significant promise for combinatorial chemistry. mdpi.com The N-methyl group is fixed, which can be advantageous in directing the regioselectivity of further reactions and in defining the conformational properties of the resulting library members.

Recent synthetic methodologies have focused on the efficient construction of the oxazolidine-2,4-dione ring itself, for example, through the fixation of carbon dioxide with 2-alkynamides or via tandem phosphorus-mediated carboxylative condensation-cyclization reactions. rsc.orgrsc.org Such advances in the synthesis of the core scaffold are critical for its subsequent elaboration into diverse chemical libraries. The development of libraries based on the 3-methyl-1,3-oxazolidine-2,4-dione scaffold is anticipated to yield novel compounds with a wide spectrum of biological activities, akin to the diverse applications found for other oxazolidinone derivatives. ajchem-a.com

| Scaffold Feature | Potential for Derivatization | Resulting Compounds |

| Two carbonyl groups | Selective reductions, additions of nucleophiles | Substituted oxazolidinones, ring-opened products |

| C-5 position | Alkylation, condensation reactions | 5-substituted-3-methyl-1,3-oxazolidine-2,4-diones |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 3-Methyl-1,3-oxazolidin-4-one, these methods elucidate its electronic structure and predict its behavior in chemical reactions.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the structural and electronic properties of organic molecules like 3-Methyl-1,3-oxazolidin-4-one. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov For oxazolidinone derivatives, DFT, particularly using the B3LYP functional with a 6-31G(d,p) basis set, is a common choice for optimizing molecular geometry and calculating electronic properties such as frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum energy. For 3-Methyl-1,3-oxazolidin-4-one, DFT calculations can predict bond lengths, bond angles, and dihedral angles of its most stable conformation. The optimized geometry is crucial for understanding the molecule's three-dimensional shape and steric interactions.

Following geometry optimization, vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of vibration. The results are useful for interpreting experimental infrared (IR) and Raman spectra. A key outcome of vibrational analysis is the confirmation that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies. For related oxazolidinone compounds, DFT has been successfully used to compute vibrational frequencies. researchgate.net

Table 1: Predicted Geometrical Parameters for 3-Methyl-1,3-oxazolidin-4-one (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| N-CH3 | 1.45 Å | |

| C-O (ring) | 1.35 Å | |

| N-C (ring) | 1.38 Å | |

| Bond Angle | O-C-N | 110° |

| C-N-CH3 | 118° | |

| Dihedral Angle | C-O-C-N | 5° |

DFT calculations are also employed to determine various reactivity indices that help in predicting the chemical behavior of 3-Methyl-1,3-oxazolidin-4-one. These indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Energy profiles for chemical reactions involving 3-Methyl-1,3-oxazolidin-4-one can be mapped out using DFT. This involves calculating the energy of the molecule along a reaction coordinate, allowing for the identification of transition states and the determination of activation barriers.

Table 2: Calculated Electronic Properties for 3-Methyl-1,3-oxazolidin-4-one (Illustrative Data)

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 6.7 |

Molecular Electron Density Theory (MEDT) in Reaction Analysis

Ab Initio Methods in Conformational and Energetic Studies

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a higher computational cost than DFT.

For 3-Methyl-1,3-oxazolidin-4-one, ab initio methods would be valuable for conducting detailed conformational and energetic studies. This includes mapping the potential energy surface to identify all stable conformers and the energy barriers for their interconversion. Such studies on related thiazolidin-4-one derivatives have been performed to understand their conformational preferences. mdpi.com

Mechanistic Investigations through Computational Modeling

Computational modeling serves as a virtual laboratory, allowing for the detailed examination of reaction pathways and the prediction of chemical reactivity. Through the application of quantum mechanical principles, researchers can gain a fundamental understanding of the electronic and structural changes that occur during a chemical transformation.

Electron Localization Function (ELF) for Bonding Analysis

The Electron Localization Function (ELF) is a quantum chemical method used to visualize and analyze the nature of chemical bonds in molecules. wikipedia.org It provides a chemically intuitive picture of electron localization, clearly distinguishing between core and valence electrons, as well as identifying covalent bonds and lone pairs. wikipedia.org This approach is based on the idea that the Pauli exclusion principle leads to the spatial localization of electrons with the same spin. jussieu.frarxiv.org The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 is indicative of a uniform electron gas. wikipedia.org

By mapping the ELF, researchers can gain insights into the bonding patterns within a molecule like 3-Methyl-1,3-oxazolidin-2-id-4-one. For instance, analysis of the ELF can reveal the degree of covalency in the various bonds of the oxazolidinone ring and the influence of the methyl substituent on the electron distribution. This method has been successfully applied to understand complex bonding systems in various molecules, providing a deeper understanding beyond simple structural representations. jussieu.frarizona.edu

Conceptual DFT (CDFT) Descriptors for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) offers a powerful framework for predicting the reactivity of chemical species. mdpi.com It utilizes a set of global and local descriptors derived from the electron density to understand and anticipate how a molecule will behave in a chemical reaction. mdpi.com These descriptors provide quantitative measures of a molecule's propensity to act as an electrophile or a nucleophile.

Key global reactivity descriptors include:

Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a system to change its electron configuration.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Global Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.

By calculating these indices for this compound, researchers can predict its reactivity in various chemical processes. For example, a high electrophilicity index would suggest that the molecule is a good electron acceptor, while a high nucleophilicity index would indicate its potential as an electron donor. These theoretical predictions are invaluable for designing and understanding chemical reactions involving this compound.

| CDFT Global Reactivity Descriptor | Description |

| Electronic Chemical Potential (μ) | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | Resistance to change in electron configuration. |

| Global Electrophilicity Index (ω) | Ability of the molecule to accept electrons. |

| Global Nucleophilicity Index (N) | Ability of the molecule to donate electrons. |

Transition State Characterization and Reaction Synchronicity

Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction pathway. Computational methods allow for the precise location and analysis of these fleeting structures. By examining the geometry and vibrational frequencies of the transition state, researchers can gain insights into the bond-breaking and bond-forming processes that occur during the reaction.

Furthermore, the concept of reaction synchronicity, which describes the degree to which different bond-forming and -breaking events occur simultaneously, can be investigated. This analysis helps to determine whether a reaction proceeds through a concerted (synchronous) or a stepwise (asynchronous) mechanism. For reactions involving this compound, these computational studies are crucial for elucidating the detailed mechanistic pathways.

Computational Studies on Nucleophilic Vinylic Substitution Pathways

Nucleophilic vinylic substitution (SNV) is a class of reactions where a nucleophile replaces a leaving group on a vinylic carbon. Computational studies play a vital role in understanding the mechanisms of these reactions, which can proceed through various pathways, including addition-elimination or elimination-addition sequences. For substrates like this compound, theoretical calculations can be used to map out the potential energy surfaces for different SNV pathways. By comparing the activation energies of the various possible transition states, the most likely reaction mechanism can be determined. These studies provide a detailed picture of the electronic and steric factors that govern the reactivity and regioselectivity of SNV reactions involving this oxazolidinone derivative.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are indispensable tools in modern drug discovery and development. They allow for the prediction and analysis of how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor. samipubco.com This method is widely used in drug design to screen virtual libraries of compounds and to understand the key interactions that stabilize a ligand-protein complex. samipubco.comnih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational stability and dynamics. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational behavior of the core oxazolidinone ring system and related N-substituted derivatives has been a subject of computational investigation. These studies, on analogous structures, provide a strong basis for understanding the conformational landscape of this compound.

The five-membered oxazolidinone ring is not planar and exists in various puckered conformations. The primary modes of puckering for five-membered rings are generally described by envelope and twist forms. In the case of the oxazolidinone ring, the presence of heteroatoms (nitrogen and oxygen) and a carbonyl group significantly influences the ring's conformational preferences and the energy barriers between different conformations.

Computational analyses of related oxazolidinone structures indicate that the ring can adopt several low-energy conformations. The stability of these conformers is dictated by a delicate balance of factors including torsional strain, steric interactions of substituents, and electronic effects such as hyperconjugation. For N-substituted oxazolidinones, the substituent on the nitrogen atom plays a crucial role in determining the favored conformation.

In the case of this compound, the methyl group at the N3 position is expected to influence the conformational equilibrium of the oxazolidinone ring. MD simulations on similar N-alkylated heterocyclic rings have shown that even small alkyl groups can have a discernible impact on the population of different conformers. The methyl group can introduce steric hindrance with adjacent ring atoms or other substituents, thereby shifting the conformational equilibrium towards conformations that minimize these unfavorable interactions.

Furthermore, the solvent environment, which can be explicitly modeled in MD simulations, is known to affect conformational stability. Polar solvents can stabilize certain conformations through dipole-dipole interactions or hydrogen bonding (if applicable to other parts of a larger molecule), while nonpolar solvents may favor different conformational states.

A hypothetical molecular dynamics simulation of this compound would likely focus on characterizing the potential energy surface of the ring, identifying the most stable envelope and twist conformations, and calculating the free energy barriers for interconversion between them. Key parameters that would be analyzed from such a simulation are presented in the table below, based on typical findings for related five-membered heterocyclic systems.

| Parameter | Description | Expected Findings for this compound (based on analogs) |

|---|---|---|

| Ring Puckering Coordinates | Quantitative measures of the deviation from planarity, often described by puckering amplitude and phase. | The oxazolidinone ring would exhibit significant puckering, with distinct populations corresponding to envelope and twist conformations. |

| Dihedral Angle Distributions | Analysis of the distribution of key torsion angles within the oxazolidinone ring over the simulation time. | The dihedral angles would show characteristic distributions for the stable conformers, indicating the preferred puckering of the ring. |

| Conformational Energy Landscapes | A map of the potential energy as a function of key conformational coordinates, revealing the low-energy basins (stable conformers) and the transition states between them. | The energy landscape would likely show multiple local minima corresponding to different puckered forms, separated by relatively low energy barriers. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess the overall structural stability during the simulation. | Low RMSD values for the backbone of the ring would indicate a stable overall conformation, with fluctuations representing thermal motion and transitions between puckered states. |

| Influence of N-Methyl Group | Assessment of the steric and electronic effects of the methyl group on the conformational preferences of the ring. | The methyl group would likely favor conformations that minimize steric clash with the carbonyl oxygen and other ring atoms, potentially influencing the puckering amplitude and phase. |

It is important to underscore that while these principles and expected findings are derived from computational studies on analogous systems, dedicated molecular dynamics simulations on this compound would be necessary to provide precise, quantitative data on its specific conformational stability and dynamics. Such studies would be invaluable for a deeper understanding of its chemical behavior and for the rational design of related compounds with specific conformational properties.

Advanced Characterization and Analytical Methods in Research

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the carbon skeleton, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of atoms.

For 3-methyl-oxazolidinone derivatives, ¹H NMR spectra typically show characteristic signals for the methyl group attached to the nitrogen atom (N-CH₃) and the methylene (B1212753) protons (-CH₂-) of the oxazolidinone ring. The N-CH₃ signal usually appears as a singlet in the range of 2.7-3.0 ppm. The methylene protons on the ring often present as triplets, corresponding to the -N-CH₂- and -O-CH₂- groups. chemicalbook.comajchem-a.com

¹³C NMR spectroscopy provides information on the carbon framework. The carbonyl carbon (C=O) of the oxazolidinone ring is particularly diagnostic, appearing significantly downfield. For instance, in studies of various oxazolidin-4-one derivatives, the carbonyl carbon signal was observed around 162-174 ppm. ajchem-a.com

Table 1: Representative NMR Data for Oxazolidinone Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 3-Methyl-2-oxazolidinone | ¹H | 2.84 (s, 3H, N-CH₃), 3.55 (t, 2H, N-CH₂), 4.29 (t, 2H, O-CH₂) | - |

| Substituted oxazolidin-4-one | ¹³C | 40.20 (-CH₂-C=O), 48.28 (-N-CH-O), 55.22 (-CH₂-O), 163.57 (C=O) | DMSO-d₆ ajchem-a.com |

| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | ¹H | 2.29 (3H, s), 7.26 (1H, d), 7.35–7.59 (3H, m), 7.91–7.98 (4H, m) | - mdpi.com |

Note: Data is compiled from various sources and represents typical shifts. Actual values may vary based on substitution and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent absorption band in the IR spectrum of an oxazolidinone is the carbonyl (C=O) stretching vibration. This strong band typically appears in the region of 1700-1780 cm⁻¹. ajchem-a.com For example, in a study of newly synthesized oxazolidin-4-one derivatives, the C=O stretching of the oxazolidine (B1195125) ring was observed around 1722-1731 cm⁻¹. ajchem-a.comnih.gov Other characteristic bands include C-N stretching and C-O stretching vibrations.

Table 2: Characteristic IR Absorption Bands for Oxazolidinone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Amide/Carbamate) | 1700 - 1780 | Strong, sharp absorption ajchem-a.com |

| C-N Stretch | 1164 - 1220 | Moderate absorption ajchem-a.comnih.gov |

Mass Spectrometry (GC-MS, LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate mixtures before mass analysis.

GC-MS has been successfully employed for the analysis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. researchgate.net This method allows for the separation and identification of different derivatives in a sample mixture. researchgate.net LC-MS is also a valuable tool, particularly for less volatile or thermally labile compounds, and has been used to characterize newly synthesized heterocyclic compounds, including isoxazolidine (B1194047) derivatives. researchgate.net The NIST WebBook contains mass spectrum data for related compounds like 3-Methyl-2-oxazolidinone, which serves as a reference for fragmentation analysis. nist.gov

Chromatographic Methods (e.g., TLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method to monitor the progress of chemical reactions. For instance, in the synthesis of oxazolidin-4-one derivatives, TLC was used to confirm the completion of the reaction. ajchem-a.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The analysis of various synthesized 4-substituted-3-methyl-1,3-oxazolidin-2-ones was carried out using GC coupled with mass spectrometry (GC-MS), demonstrating the utility of GC for separating these derivatives. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry.

The crystal structures of several oxazolidinone derivatives have been determined, providing insight into their molecular geometry. For example, the structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one was determined to have an orthorhombic crystal system. nih.gov Its oxazolidinone ring adopts an envelope conformation. nih.gov In another example, 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, the oxazolidinone ring was found to be nearly planar. nih.gov These studies confirm the absolute stereochemistry and reveal details about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.govnih.gov

Table 3: Example Crystallographic Data for an Oxazolidinone Derivative

| Parameter | (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one nih.gov |

|---|---|

| Chemical Formula | C₁₁H₁₃NO₃S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1605 (4) |

| b (Å) | 11.8490 (8) |

| c (Å) | 15.3861 (11) |

| V (ų) | 1123.12 (13) |

Optical Purity Determination (e.g., Optical Rotation, Diastereoisomer Ratio by NMR)

For chiral oxazolidinone derivatives, determining the optical purity or enantiomeric excess (e.e.) is critical.

Optical Rotation , measured using a polarimeter, is a classical method. A non-racemic mixture of enantiomers will rotate the plane of polarized light. The specific rotation [α] is a characteristic property of a chiral compound. For example, in the synthesis of novel 1,3-oxazine derivatives, the optical rotation was measured to characterize the chiral products. nih.gov

The enantiomeric excess (e.e.) is a more precise measure of optical purity and is defined as the absolute difference between the mole fraction of each enantiomer. masterorganicchemistry.com It is often determined using chiral chromatography (e.g., chiral HPLC) or by NMR spectroscopy. In the synthesis of chiral 1,3-diols, enantiomeric excesses of over 99% were determined using chiral high-performance liquid chromatography (HPLC).

NMR spectroscopy can also be used to determine the ratio of diastereomers. When a chiral compound is reacted with a chiral derivatizing agent to form diastereomers, the signals for the different diastereomers are typically resolved in the NMR spectrum, allowing for their quantification.

Future Directions in 3 Methyl 1,3 Oxazolidin 2 Id 4 One Research

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 3-Methyl-1,3-oxazolidine-2,4-dione (B1313890) and related compounds will heavily emphasize the principles of green and sustainable chemistry. Current methods often rely on multi-step processes that can be resource-intensive. Future research is geared towards developing novel, more efficient synthetic pathways.

Key areas of development include:

One-Pot Syntheses: Researchers are exploring one-pot reactions that combine multiple synthetic steps without isolating intermediates. A microwave-assisted, one-pot cyclization-methylation reaction has already shown promise for creating 4-substituted-3-methyl-1,3-oxazolidin-2-ones from amino alcohols, a method that is both faster and more efficient than traditional protocols researchgate.net.

Catalytic Innovations: The use of novel catalysts is a significant frontier. Tetraarylphosphonium salts, for example, have been shown to catalyze the [3 + 2] coupling reaction between isocyanates and epoxides to form oxazolidinones organic-chemistry.org. Future work will likely focus on developing more efficient, reusable, and environmentally benign catalysts, such as organocatalysts or metal-organic frameworks (MOFs), to drive these reactions.

Atom Economy: Synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) are a primary goal. This includes exploring cycloaddition reactions, such as the reaction of aziridines with carbon dioxide, which offers a direct and atom-economical route to the oxazolidinone core organic-chemistry.orgresearchgate.net.

Sustainable Reagents and Solvents: A shift towards using greener reagents and solvents is anticipated. This includes the use of dimethyl carbonate (DMC) as a less toxic alternative to phosgene (B1210022) for carbonylating amino alcohols researchgate.net. Research into using supercritical fluids like CO2 as both a reactant and a solvent also presents a promising sustainable pathway researchgate.net.

| Synthetic Strategy | Key Features | Future Potential |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, one-pot capability. researchgate.net | Broader application to diverse oxazolidinedione derivatives. |

| Novel Catalysis | Use of organocatalysts, phosphonium salts, and metal complexes. organic-chemistry.org | Development of highly enantioselective and recyclable catalysts. |

| Atom-Economical Reactions | Cycloaddition reactions utilizing CO2. organic-chemistry.org | Expansion to a wider range of substrates and catalytic systems. |

| Green Reagents | Use of dimethyl carbonate (DMC) and other sustainable alternatives. researchgate.net | Phasing out hazardous reagents in large-scale production. |

Exploration of Undiscovered Mechanistic Pathways

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. While the mechanisms of some oxazolidinone syntheses are understood, many nuances remain to be explored.

Future research in this area will likely focus on:

In-depth Mechanistic Studies: Detailed kinetic and isotopic labeling studies will be employed to elucidate the precise steps of catalytic cycles. For instance, the mechanism of oxazolidinone formation from sulfur ylides and nitro-olefins has been studied theoretically, revealing a rate- and stereoselectivity-determining addition step acs.org. Experimental verification and exploration of similar cascade reactions are needed.

Identifying Key Intermediates: Advanced spectroscopic techniques (e.g., in-situ IR, NMR) coupled with computational modeling will be used to detect and characterize transient intermediates. Understanding intermediates like N-acylaziridinium ions in reactions of aziridines can lead to better control over product formation researchgate.netsemanticscholar.org.

Role of Catalysts and Additives: The precise role of catalysts, co-catalysts, and additives in influencing reaction pathways and stereoselectivity is an area ripe for investigation. For example, the function of N,N-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in certain oxazolidinone syntheses has been proposed, and further exploration of such catalytic roles is a key future direction acs.org.

Biological Mechanisms: For biologically active oxazolidinones, elucidating their mechanism of action remains a critical research area. While it is known that antibacterial oxazolidinones inhibit protein synthesis by binding to the bacterial ribosome, the precise interactions and the potential for targeting other biological pathways are still being investigated researchgate.netnih.govmdpi.com.

Expansion of Synthetic Applications in Stereoselective Synthesis

Oxazolidinones are well-established as powerful chiral auxiliaries, particularly the Evans auxiliaries, which guide the stereochemical outcome of reactions like alkylations rsc.org. The future will see an expansion of their roles in asymmetric synthesis.

Projected advancements include:

Novel Chiral Auxiliaries: The development of new oxazolidinone-based chiral auxiliaries derived from 3-Methyl-1,3-oxazolidine-2,4-dione could offer unique stereochemical control in a variety of transformations.

Catalytic Applications: Moving beyond stoichiometric use as chiral auxiliaries, research will focus on developing oxazolidinone-based chiral ligands for metal-catalyzed asymmetric reactions or as organocatalysts themselves.

Synthesis of Complex Molecules: The application of stereoselective methods involving oxazolidinones will be crucial in the total synthesis of complex, biologically active natural products and pharmaceuticals rsc.org. The concise synthesis of molecules like (-)-cytoxazone, which utilizes an asymmetric aldol (B89426)/Curtius reaction to form the oxazolidinone core, serves as a template for future applications mdpi.com.

Diastereoselective Reactions: Future work will aim to develop new reactions that install multiple stereocenters with high control, using the oxazolidinone ring as a template or a key reactant. For example, stereoselective additions of organometallic reagents to oxazolidine-2,4-diones have been shown to proceed with high diastereoselectivity, a principle that can be expanded upon researchgate.netrsc.org.

| Application Area | Current Status | Future Direction |

| Chiral Auxiliaries | Widely used for asymmetric alkylation. rsc.org | Design of novel auxiliaries for broader reaction scope. |

| Target Molecules | Stereoselective synthesis of specific oxazolidinones. mdpi.com | Application in the synthesis of complex natural products. |

| Catalysis | Limited use as ligands or catalysts. | Development of oxazolidinone-based chiral catalysts. |

| Diastereoselective Control | Used as templates for installing new stereocenters. researchgate.netrsc.org | Creation of new methodologies for multi-center stereocontrol. |

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research. For 3-Methyl-1,3-oxazolidine-2,4-dione and its analogs, advanced computational studies will accelerate discovery and deepen understanding.

Future directions will involve:

Rational Drug Design: Molecular docking and molecular dynamics (MD) simulations will be used to design new oxazolidinone derivatives with enhanced biological activity. These methods can predict how molecules bind to target proteins, such as bacterial ribosomes or enzymes, guiding synthetic efforts nih.govnih.govresearchgate.netnih.gov.

Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods will be used to model reaction pathways, calculate transition state energies, and predict the stereochemical and regiochemical outcomes of new reactions acs.orgresearchgate.net. This allows for in-silico screening of reaction conditions before experimental work begins.

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) studies will continue to be important for correlating the structural features of oxazolidinones with their biological activity nih.gov. The integration of machine learning and artificial intelligence (AI) will enable the development of more sophisticated predictive models, capable of screening vast virtual libraries of compounds to identify promising candidates for synthesis and testing.